molecular formula C12H19NO B13035807 (R)-1-(2-Propoxyphenyl)propan-1-amine

(R)-1-(2-Propoxyphenyl)propan-1-amine

Cat. No.: B13035807
M. Wt: 193.28 g/mol
InChI Key: RERYOXUPFPKREW-LLVKDONJSA-N
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Description

®-1-(2-Propoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Propoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-propoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2-propoxybenzaldehyde with a suitable amine source, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(2-Propoxyphenyl)propan-1-amine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Propoxyphenyl)propan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Propoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-propoxybenzaldehyde, while reduction can produce 2-propoxyphenylethanol.

Scientific Research Applications

®-1-(2-Propoxyphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Propoxyphenyl)propan-1-amine: The enantiomer of the compound, differing in its chiral configuration.

    1-(2-Methoxyphenyl)propan-1-amine: A similar compound with a methoxy group instead of a propoxy group.

    1-(2-Ethoxyphenyl)propan-1-amine: A compound with an ethoxy group in place of the propoxy group.

Uniqueness

®-1-(2-Propoxyphenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of ®-1-(2-Propoxyphenyl)propan-1-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R)-1-(2-propoxyphenyl)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h5-8,11H,3-4,9,13H2,1-2H3/t11-/m1/s1

InChI Key

RERYOXUPFPKREW-LLVKDONJSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@@H](CC)N

Canonical SMILES

CCCOC1=CC=CC=C1C(CC)N

Origin of Product

United States

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